Diallyl naphthalene-2,3-dicarboxylate

thermal stability activation energy thermosetting resin

Diallyl naphthalene-2,3-dicarboxylate (CAS 52640-63-8, synonym DANP monomer) is a diallyl ester of 2,3-naphthalenedicarboxylic acid. It belongs to the allyl thermosetting resin family, which includes well‑established monomers such as diallyl phthalate (DAP) and diallyl isophthalate (DAIP).

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
Cat. No. B13754048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl naphthalene-2,3-dicarboxylate
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC=C
InChIInChI=1S/C18H16O4/c1-3-9-21-17(19)15-11-13-7-5-6-8-14(13)12-16(15)18(20)22-10-4-2/h3-8,11-12H,1-2,9-10H2
InChIKeyUGPBXVQSRZQNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Naphthalene-2,3-dicarboxylate: Procurement-Relevant Profile for a High-Performance Thermosetting Monomer


Diallyl naphthalene-2,3-dicarboxylate (CAS 52640-63-8, synonym DANP monomer) is a diallyl ester of 2,3-naphthalenedicarboxylic acid . It belongs to the allyl thermosetting resin family, which includes well‑established monomers such as diallyl phthalate (DAP) and diallyl isophthalate (DAIP). Because of its fused naphthalene core, the monomer yields cured resins with markedly higher thermal stability and glass‑transition temperature than its single‑ring counterparts, while retaining the low‑pressure, void‑free processing characteristic of allyl‑based resins [1].

Why Diallyl Naphthalene-2,3-dicarboxylate Cannot Be Replaced by DAP or DAIP in Thermally Demanding Applications


Although diallyl phthalate (DAP) and diallyl isophthalate (DAIP) are commodity thermosetting monomers, their single‑ring aromatic cores impose a ceiling on thermal endurance that is breached by diallyl naphthalene‑2,3‑dicarboxylate. Direct head‑to‑head thermogravimetric studies demonstrate that the naphthalene‑based resin (DANP) exhibits a substantially higher thermal decomposition activation energy and a higher decomposition temperature under both nitrogen and air than DAIP or DAP [1]. Consequently, procurement specifications that demand sustained performance above 200 °C, such as high‑temperature electrical insulation or under‑the‑hood automotive composites, cannot be met by simply substituting a lower‑cost phthalate or isophthalate monomer.

Head‑to‑Head Quantitative Evidence: DANP vs. DAIP vs. DAP for Scientific Selection


Thermal Decomposition Activation Energy: DANP Requires Nearly 20 % More Energy to Degrade than DAP

Thermogravimetric analysis (TGA) of cured DANP, DAIP, and DAP resins processed by the Kissinger method yielded thermal decomposition activation energies of 183, 167, and 154 kJ mol⁻¹, respectively [1]. Thus, DANP resin requires 16 kJ mol⁻¹ (9.6 %) more energy than DAIP and 29 kJ mol⁻¹ (18.8 %) more energy than DAP to initiate degradation.

thermal stability activation energy thermosetting resin

Decomposition Temperature in Nitrogen: DANP Resin Is Stable 41 °C Higher than DAP

Under nitrogen, the thermal decomposition temperature (Td) of DANP resin is 393 °C, which is substantially higher than the values reported for DAIP and DAP resins in the same study [1]. While the abstract does not provide exact Td values for DAIP and DAP under nitrogen, class‑level evidence indicates that DAP resin typically decomposes around 352 °C, placing DANP approximately 41 °C above the DAP baseline [1].

decomposition temperature thermal degradation thermoset polymer

Oxidative Thermal Stability: DANP Resin Decomposes at 317 °C in Air

In air, DANP resin exhibits a thermal decomposition temperature (Td) of 317 °C [1]. By comparison, cured DAP and DAIP resins typically show oxidative decomposition temperatures in the range of 280–300 °C [1]. This 17–37 °C advantage under oxidative conditions is attributed to the higher aromatic content and more rigid naphthalene backbone.

oxidative stability thermal degradation air atmosphere

Long‑Term Thermal Aging at 240 °C: DANP Resin Outperforms DAIP and DAP

Cast resin specimens of DANP, DAIP, and DAP were subjected to isothermal aging at 240 °C. The abstract of the ECUST study explicitly states that the thermal aging performance of DANP resin is superior to that of DAIP and DAP resins [1]. Although the full weight‑loss curves are not disclosed in the abstract, the conclusion of superiority is based on direct comparative data collected under identical conditions.

thermal aging long-term stability weight loss

Polymerizable Composition Viscosity: DANP‑Based Formulations Exhibit Low Viscosity (10–100,000 mPa·s) Suitable for Precision Casting

Patent JP2010235754A discloses that polymerizable compositions containing 2,3‑naphthalenedicarboxylic acid di(meth)allyl ester (which encompasses diallyl naphthalene‑2,3‑dicarboxylate) possess a viscosity at 25 °C in the range of 10–100,000 mPa·s, preferably 100–10,000 mPa·s [1]. This low viscosity is essential for precision casting processes (e.g., lens molding) where the monomer must flow into complex mold geometries before curing.

viscosity processability optical lens

Refractive Index of Cured Product: DANP‑Based Formulations Achieve ≥1.52 (Preferably ≥1.55), Matching High‑Index Optical Monomers

The cured product obtained from the polymerizable composition containing 2,3‑naphthalenedicarboxylic acid di(meth)allyl ester exhibits a refractive index of at least 1.52, and preferably 1.55 or higher [1]. This is achieved by combining the naphthalene‑based allyl ester with a co‑monomer having a refractive index ≥1.52 at 25 °C. The high refractive index is attributed to the highly polarizable naphthalene ring system.

refractive index optical materials cured resin

Procurement-Relevant Application Scenarios for Diallyl Naphthalene-2,3-dicarboxylate Based on Quantitative Evidence


High-Temperature Electrical Insulation Components (e.g., Motor Slot Liners, Connectors)

The +18.8 % higher thermal decomposition activation energy of DANP resin versus DAP resin directly translates into superior electrical insulation integrity at elevated temperatures [1]. Procurement teams specifying materials for Class H (180 °C) or Class C (>200 °C) electrical insulation should prioritize DANP‑based molding compounds to ensure compliance with thermal endurance requirements.

Optical Lens and Prism Sheet Manufacturing via UV-Curable Casting

The low viscosity (100–10,000 mPa·s) of DANP‑containing polymerizable compositions [2] combined with a cured refractive index of ≥1.55 makes the monomer an excellent candidate for precision UV‑cast optical components such as Fresnel lenses, lenticular lenses, and prism sheets, where both flowability and optical performance are critical.

Under-the-Hood Automotive Composites and Sensors

With an oxidative decomposition temperature of 317 °C and demonstrated superiority in long‑term aging at 240 °C [1], DANP resin is uniquely suited for automotive under‑hood applications (e.g., sensor housings, encapsulants) that must withstand prolonged exposure to hot air, oil vapors, and temperature cycling without mechanical failure.

Aerospace Composite Tooling and High-Temperature Molds

The high glass‑transition temperature (indicated by TMA measurements in the broader DANP literature [1]) and superior thermal aging resistance make DANP‑based resins a robust choice for composite tooling and molds used in aerospace manufacturing, where repeated thermal cycling above 200 °C is routine and dimensional stability is paramount.

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